Boc-3-chloro-L-tyrosine

描述

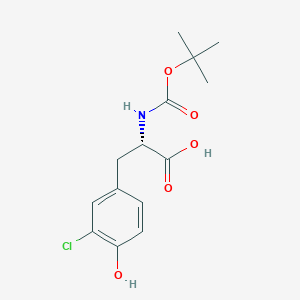

Boc-3-chloro-L-tyrosine is an important amino acid derivative, often used as a starting material in peptide synthesis. It is a derivative of L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with a chlorine atom, and the amino group is protected with a tert-butoxycarbonyl (Boc) group. This compound is valuable in organic synthesis due to its ability to protect amino and phenolic groups during reactions .

准备方法

Synthetic Routes and Reaction Conditions

Boc-3-chloro-L-tyrosine is generally prepared by reacting L-tyrosine with a Boc-acid protecting group and a chlorinating agent. The reaction typically involves the following steps:

Protection of the amino group: L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Boc-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield 3-chloro-L-tyrosine.

Oxidation and reduction reactions: The phenolic group can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Oxidation reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize the phenolic group.

Major Products Formed

Substitution reactions: Products depend on the nucleophile used, such as amino derivatives or thiol derivatives.

Deprotection reactions: The major product is 3-chloro-L-tyrosine.

Oxidation reactions: Oxidized derivatives of the phenolic group.

科学研究应用

Peptide Synthesis

Role as a Building Block:

Boc-3-chloro-L-tyrosine serves as an essential building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of complex peptide structures without interference from the amino group. This property is crucial in the development of peptides with specific functionalities for research and therapeutic purposes .

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful incorporation of this compound into antimicrobial peptides. These peptides exhibit enhanced activity against various pathogens, showcasing the potential of halogenated amino acids in developing novel antimicrobial agents. The study reported that peptides containing this compound showed improved stability and efficacy compared to their non-halogenated counterparts .

Medicinal Chemistry

Antiparasitic Activity:

this compound derivatives have been evaluated for their antiparasitic properties. A study synthesized a series of L-tyrosine derivatives, including this compound, and tested them against Leishmania panamensis and Plasmodium falciparum. The results indicated that certain derivatives exhibited significant cytotoxicity against L. panamensis, with effective concentrations lower than those required for toxicity to human cells, highlighting their potential as therapeutic agents .

Table 1: Antiparasitic Activity of L-Tyrosine Derivatives

| Compound | EC50 (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 24.13 | 4 |

| Other derivatives | Varies | Varies |

Biological Studies

Halogenation Effects:

The halogenation of tyrosine residues, including 3-chloro-L-tyrosine, has been shown to influence protein function significantly. Research indicates that chlorination alters the molecular properties of proteins, affecting their self-organization and interactions. This modification can enhance the immunomodulatory functions of proteins, making halogenated tyrosines valuable in studying immune responses .

Case Study: Neutrophil Activity

A study involving neutrophils demonstrated that myeloperoxidase-dependent halogenation leads to the formation of chlorinated tyrosines during inflammation. The presence of chlorinated α-defensins was linked to increased antimicrobial activity, suggesting that this compound plays a critical role in modulating immune responses .

Industrial Applications

Production of L-DOPA:

this compound is also relevant in the industrial synthesis of L-DOPA (3,4-dihydroxyphenylalanine), a key therapeutic agent for Parkinson's disease. Research has explored enzymatic methods using bacterial enzymes to produce L-DOPA from substrates that include modified tyrosines like this compound, offering more efficient production methods compared to traditional chemical synthesis .

作用机制

The mechanism of action of Boc-3-chloro-L-tyrosine involves its ability to protect amino and phenolic groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions. The chlorine atom on the phenyl ring can participate in various chemical reactions, making the compound versatile in organic synthesis .

相似化合物的比较

Similar Compounds

3-Chloro-L-tyrosine: Similar to Boc-3-chloro-L-tyrosine but without the Boc protecting group.

3-Bromo-L-tyrosine: A brominated derivative of L-tyrosine.

3-Iodo-L-tyrosine: An iodinated derivative of L-tyrosine.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the chlorine atom. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry .

生物活性

Boc-3-chloro-L-tyrosine is a derivative of the amino acid tyrosine, notable for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a chlorine atom at the 3-position of the aromatic ring. This modification alters its reactivity and interaction with biological systems compared to unmodified tyrosine.

Biological Activity

1. Enzymatic Interactions:

this compound has been studied for its role as a substrate in enzymatic reactions. It can undergo nitration, leading to the formation of nitrated tyrosine residues, which are significant in various biological processes. The chlorinated derivatives are specifically noted for their involvement in oxidative stress responses and inflammation pathways .

2. Protein Modification:

Research indicates that chlorinated tyrosines can influence protein structure and function. For instance, chlorination can affect protein self-organization and stability, potentially leading to altered enzymatic activity or protein-protein interactions . This has implications in understanding diseases where protein misfolding or aggregation is involved.

3. Antioxidant Activity:

Chlorinated tyrosines, including this compound, exhibit antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of inflammatory diseases where oxidative stress is a contributing factor .

The biological effects of this compound can be attributed to several mechanisms:

- Nitration and Oxidation: The compound can participate in redox reactions, leading to the formation of nitrated proteins that may have altered functions or immunogenic properties .

- Inhibition of Enzymes: It has been suggested that chlorinated derivatives can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in therapeutic contexts .

Case Studies

1. Inflammatory Response:

A study highlighted the role of chlorinated tyrosines in inflammatory conditions, showing that elevated levels of these compounds correlate with markers of oxidative stress in patients suffering from chronic inflammatory diseases like rheumatoid arthritis .

2. Cancer Research:

Research has also explored the potential of this compound as a chemotherapeutic agent due to its ability to modulate signaling pathways involved in cancer progression .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₁O₃ |

| Molecular Weight | 273.71 g/mol |

| CAS Number | 7423-93-0 |

| Solubility | Soluble in DMSO and ethanol |

| Biological Activity | Effect |

|---|---|

| Antioxidant Capacity | Scavenges ROS |

| Enzyme Interaction | Modulates enzyme activity |

| Protein Modification | Alters structure/function |

属性

IUPAC Name |

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620970 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192315-36-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。